2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid
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Overview
Description
2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with carboxyheptyl and hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of oleic acid with riboflavin and ferrous ions under UVA irradiation to form 7-carboxyheptyl radicals . These radicals can then be further reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study radical formation and reactivity under various conditions.
Medicine: Research into its potential therapeutic applications, particularly in the context of oxidative stress-related diseases, is ongoing.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid involves its ability to form radicals under specific conditions. These radicals can interact with various molecular targets, including lipids and proteins, leading to oxidative modifications. The compound’s reactivity with singlet oxygen and its ability to quench excited states of other molecules are key aspects of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: Inhibits the formation of 7-carboxyheptyl radicals by scavenging singlet oxygen.
Oleic Acid: A precursor in the formation of 7-carboxyheptyl radicals under specific conditions.
Uniqueness
2-(7-Carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form radicals under specific conditions. This makes it a valuable compound for studying radical chemistry and its applications in various fields.
Properties
CAS No. |
66734-58-5 |
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Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(7-carboxyheptyl)-5-hexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23/h17-19H,2-16H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
FSHOZWJQYXIVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(C(C1)C(=O)O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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